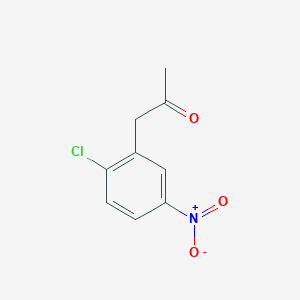

1-(2-Chloro-5-nitrophenyl)acetone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Chloro-5-nitrophenyl)acetone , also known as 1CNP , is a chemical compound with the molecular formula C~9~H~8~ClNO~3~ . It is an efficient chemical method used in molecular biology for the production of recombinant viruses. Researchers utilize 1CNP to create recombinant viruses, which serve as valuable tools for studying gene expression, protein function, and other biological processes .

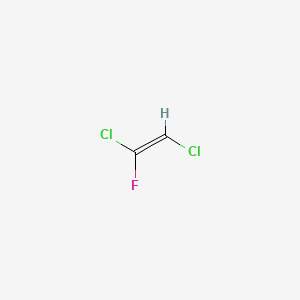

Synthesis Analysis

The synthesis of 1CNP involves the chlorination of acetophenone at the 2-position, followed by nitration at the 5-position. The resulting compound is 1-(2-chloro-5-nitrophenyl)acetone. The synthetic route typically involves standard organic chemistry techniques and reagents .

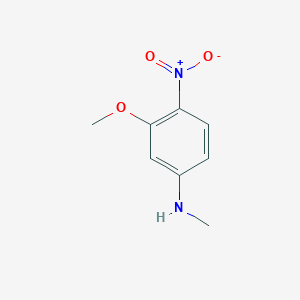

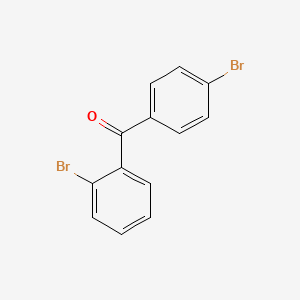

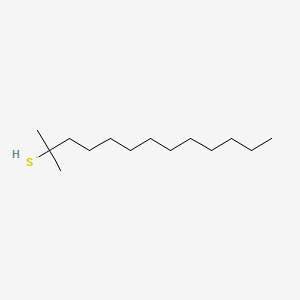

Molecular Structure Analysis

The molecular structure of 1CNP consists of a phenyl ring with a chlorine atom at the 2-position and a nitro group at the 5-position. The carbonyl group (C=O) represents the acetone moiety. The compound’s structure is crucial for its biological activity and interactions with other molecules .

Chemical Reactions Analysis

1CNP can participate in various chemical reactions, including nucleophilic substitutions, reduction reactions, and condensation reactions. Its reactivity depends on the functional groups present in the molecule. Researchers often modify 1CNP to tailor its properties for specific applications .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

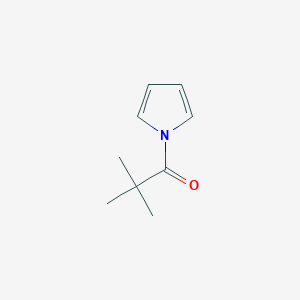

- Field : Pharmaceutical Sciences

- Application Summary : Indole derivatives, which can be synthesized from compounds like 1-(2-Chloro-5-nitrophenyl)acetone, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method of Application : The synthesis of indole derivatives often involves reactions with various bioactive aromatic compounds. The indole nucleus is then incorporated into synthetic drug molecules, which can bind with high affinity to multiple receptors .

- Results : The diverse biological activities of indole derivatives have led to their exploration for new therapeutic possibilities .

- Field : Organic Chemistry

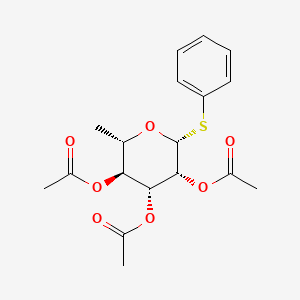

- Application Summary : A series of 1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenones were synthesized from 2-chloro-5-nitroacetophenone with various substituted benzaldehydes .

- Method of Application : The synthesis involved a crossed-Aldol condensation reaction between 2-chloro-5-nitroacetophenone and various substituted benzaldehydes .

- Results : The synthesized compounds were characterized by their physical constants and spectral data. They were also evaluated for their antimicrobial activities using the Kirby-Baur disc diffusion method .

Synthesis of Indole Derivatives

Synthesis of 1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenones

Safety And Hazards

1CNP is cytotoxic at high concentrations, so proper handling precautions are essential. Researchers should follow safety guidelines and wear appropriate protective equipment when working with this compound. Additionally, its use in milking cows may affect milk quality due to its impact on hCG expression .

Zukünftige Richtungen

Future research could explore 1CNP’s applications beyond recombinant virus production. Investigating its effects on other biological processes, optimizing its pharmacokinetics, and exploring potential therapeutic uses are promising areas for further study .

: Biosynth: FC66913 - 1-(2-Chloro-5-nitrophenyl)acetone : PubChem: 2’-Chloro-5’-nitroacetophenone : Chemsrc: 1-(2-Chloro-5-nitrophenyl)ethanone : PubChem: 1-(2-Chloro-5-nitrophenyl)acetone

Eigenschaften

IUPAC Name |

1-(2-chloro-5-nitrophenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-6(12)4-7-5-8(11(13)14)2-3-9(7)10/h2-3,5H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDVRMUSPZTKEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-5-nitrophenyl)acetone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)